11H-Benzo[a]fluoren-11-one 11H-Benzo[a]fluoren-11-one
Brand Name: Vulcanchem
CAS No.: 479-79-8
VCID: VC21204732
InChI: InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34
Molecular Formula: C17H10O
Molecular Weight: 230.26 g/mol

11H-Benzo[a]fluoren-11-one

CAS No.: 479-79-8

Cat. No.: VC21204732

Molecular Formula: C17H10O

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

11H-Benzo[a]fluoren-11-one - 479-79-8

Specification

CAS No. 479-79-8
Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
IUPAC Name benzo[a]fluoren-11-one
Standard InChI InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H
Standard InChI Key RNICURKFVSAHLQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34

Introduction

Chemical Structure and Properties

11H-Benzo[a]fluoren-11-one is an organic compound classified as a polycyclic aromatic ketone. It possesses a molecular formula of C17H10O with a molecular weight of 230.2607 g/mol . The structure consists of a fluorene skeleton with a fused benzene ring and a ketone functional group at the 11-position. This specific arrangement creates a planar, conjugated system that contributes to its unique physical and spectroscopic properties.

The compound exists as a crystalline solid at room temperature with a melting point of 136°C . This relatively high melting point is characteristic of polycyclic aromatic compounds, reflecting the strong intermolecular forces that exist between adjacent molecules in the crystal lattice. The compound's extended π-electron system contributes to its stability and characteristic optical properties.

For identification purposes, 11H-Benzo[a]fluoren-11-one is registered with CAS Registry Number 479-79-8 and MDL Number MFCD00215959 . Its IUPAC Standard InChIKey is RNICURKFVSAHLQ-UHFFFAOYSA-N , providing a unique digital identifier for the compound in chemical databases. The compound is also known by alternative names including 11H-Benzo[a]fluorene-11-one, 11-benzo[a]fluorenone, and 1,2-Benzofluorenone .

Table 1: Physical and Chemical Properties of 11H-Benzo[a]fluoren-11-one

PropertyValueReference
Molecular FormulaC17H10O
Molecular Weight230.2607 g/mol
Physical StateCrystal
Melting Point136°C
CAS Registry Number479-79-8
MDL NumberMFCD00215959
IUPAC Standard InChIKeyRNICURKFVSAHLQ-UHFFFAOYSA-N

The structural characteristics of 11H-Benzo[a]fluoren-11-one significantly influence its chemical reactivity. The presence of the ketone group makes it susceptible to nucleophilic addition reactions, while the aromatic rings can undergo electrophilic aromatic substitution reactions under appropriate conditions. The planar, conjugated structure also contributes to its potential for π-stacking interactions with other aromatic systems, which can be relevant for its biological activity and applications in material science.

Synthesis and Preparation Methods

The synthesis of 11H-Benzo[a]fluoren-11-one typically involves the formation of carbon-carbon bonds to construct the polycyclic framework followed by oxidation to introduce the ketone functionality. Several synthetic approaches have been developed to prepare this compound, with variations in starting materials, reagents, and reaction conditions.

Classical Synthetic Routes

Traditional synthetic methods for preparing 11H-Benzo[a]fluoren-11-one often involve Friedel-Crafts acylation of fluorene derivatives. This approach utilizes Lewis acids such as aluminum chloride (AlCl3) as catalysts to promote the cyclization reaction. The reaction conditions typically include the use of dichloromethane or carbon disulfide as solvents, and the process is conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst.

Another classical approach involves the intramolecular cyclization of appropriately substituted biaryl precursors. This method often employs transition metal catalysts to facilitate the formation of the required carbon-carbon bonds. The selection of catalysts and reaction conditions can significantly influence the efficiency and selectivity of these transformations.

Modern Synthetic Approaches

Although the provided search results don't contain specific details about modern synthetic approaches for 11H-Benzo[a]fluoren-11-one, a comparable compound—11H-Benzo[b]fluoren-11-one—has been synthesized through a multicomponent reaction starting from ortho-phthalaldehyde in DMSO solvent . This approach offers advantages including simple and rapid product isolation, high atom economy, and short reaction time . It's reasonable to infer that similar methodologies might be applicable or adaptable for the synthesis of 11H-Benzo[a]fluoren-11-one, though this would require experimental verification.

Industrial Production

Industrial production of 11H-Benzo[a]fluoren-11-one likely employs optimized versions of laboratory-scale syntheses, with modifications to accommodate larger reaction volumes and improve process economics. The production process typically includes multiple purification steps, such as recrystallization and chromatography, to achieve the high purity levels required for commercial applications. Commercial sources offer the compound with purities exceeding 98.0% as determined by gas chromatography analysis .

Chemical Reactivity and Transformations

The reactivity of 11H-Benzo[a]fluoren-11-one is largely determined by its structural features, particularly the ketone functionality and the extended aromatic system. Understanding these reactivity patterns is essential for both its chemical characterization and applications in various fields.

Carbonyl Group Reactions

The ketone group in 11H-Benzo[a]fluoren-11-one can participate in typical carbonyl reactions, including:

  • Reduction reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Nucleophilic addition reactions: Nucleophiles can attack the electrophilic carbon of the carbonyl group to form addition products.

  • Condensation reactions: The carbonyl group can undergo condensation reactions with appropriate nucleophiles, leading to the formation of imines, oximes, or hydrazones, depending on the reagent employed.

Applications in Research and Technology

11H-Benzo[a]fluoren-11-one has found applications across multiple scientific and technological domains, leveraging its unique structural and physicochemical properties.

Fluorescence-Based Technologies

As a polycyclic aromatic compound, 11H-Benzo[a]fluoren-11-one exhibits fluorescent properties that make it valuable for applications requiring fluorescence detection or visualization. The compound can function as a fluorescent dye or probe, particularly in contexts where its specific spectroscopic characteristics offer advantages over alternative fluorophores.

Applications in this domain include:

  • Biological imaging: The compound's fluorescent properties enable its use in visualizing biological structures and processes.

  • Sensor development: 11H-Benzo[a]fluoren-11-one can be incorporated into sensors designed to detect specific analytes based on changes in fluorescence characteristics.

Environmental Monitoring

11H-Benzo[a]fluoren-11-one serves as an important reference compound in environmental monitoring, particularly in the context of polycyclic aromatic hydrocarbon (PAH) analysis. Its role as an aryl hydrocarbon receptor (AhR) agonist makes it relevant for evaluating the toxicity of environmental samples containing PAHs.

The compound's interaction with the AhR can lead to the expression of genes associated with xenobiotic metabolism, including cytochrome P450 enzymes. This property makes it useful for studying biological responses to environmental pollutants and assessing potential ecological and health impacts.

Biological Activity and Health Implications

The biological activities of 11H-Benzo[a]fluoren-11-one have garnered significant research interest, particularly regarding its potential therapeutic applications and toxicological considerations.

Anticancer Properties

Research suggests that 11H-Benzo[a]fluoren-11-one exhibits anticancer properties through various mechanisms. The compound may induce apoptosis in cancer cell lines by modulating signaling pathways and interacting with cellular components. Its structure allows it to form reactive intermediates that can affect DNA and protein function, potentially leading to cell death in malignant cells.

The mechanisms of anticancer activity may include:

  • Interaction with enzymes and receptors: The compound can bind to specific enzymes and receptors, altering their activity.

  • Formation of reactive intermediates: Upon metabolic transformation, it may generate intermediates that interact with cellular macromolecules.

  • Induction of apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Interaction with Aryl Hydrocarbon Receptor

11H-Benzo[a]fluoren-11-one acts as an agonist for the aryl hydrocarbon receptor (AhR). Upon binding, it induces the expression of genes associated with xenobiotic metabolism, including CYP1A1, CYP1A2, and NQO1. This activation has been linked to both tumor-promoting activity and the induction of oxidative stress responses.

Table 3: Biological Activities of 11H-Benzo[a]fluoren-11-one

Biological ActivityMechanismPotential Implications
Anticancer activityApoptosis induction, enzyme/receptor interactionsTherapeutic applications
AhR agonismGene expression modulationToxicological considerations, biological response markers
Endocrine disruptionEstrogenic activityEnvironmental and health concerns

Toxicological Considerations

As with many polycyclic aromatic compounds, 11H-Benzo[a]fluoren-11-one presents potential toxicological concerns. Its ability to act as an AhR agonist and induce xenobiotic metabolism enzymes suggests that it could influence the metabolism of other compounds, potentially leading to complex toxicological interactions.

Additionally, research indicates that the compound exhibits estrogenic activity in a dose-dependent manner, suggesting potential endocrine-disrupting effects. This property raises concerns about its possible impact on endocrine function in mammals and aquatic organisms, although comprehensive studies in this area appear to be limited based on the available search results.

Comparison with Similar Compounds

Understanding 11H-Benzo[a]fluoren-11-one in the context of related compounds provides valuable insights into structure-activity relationships and helps rationalize its unique properties.

Structural Analogs and Isomers

11H-Benzo[a]fluoren-11-one belongs to a family of polycyclic aromatic ketones that includes several structural analogs and isomers. Notable among these is 11H-Benzo[b]fluoren-11-one, which differs in the arrangement of the aromatic rings.

11H-Benzo[b]fluoren-11-one:

  • CAS Number: 3074-03-1

  • Molecular Formula: C17H10O (identical to 11H-Benzo[a]fluoren-11-one)

  • Molecular Weight: 230.27 g/mol (essentially identical to 11H-Benzo[a]fluoren-11-one)

  • Melting Point: 155°C (compared to 136°C for 11H-Benzo[a]fluoren-11-one)

  • Physical Form: Yellow crystalline powder

The key structural difference between these isomers lies in the position of the benzene ring fusion relative to the fluorene core. This seemingly minor structural variation leads to notable differences in physical properties, as evidenced by the distinct melting points.

Comparative Properties and Activities

The positional isomers of benzofluorenone exhibit different physical, chemical, and biological properties despite their similar molecular compositions. For example, 11H-Benzo[b]fluoren-11-one has been described as a dual-state organic fluorophore , suggesting distinctive photophysical properties that may differ from those of 11H-Benzo[a]fluoren-11-one.

Recent research has focused on developing efficient synthetic methodologies for 11H-Benzo[b]fluoren-11-one, highlighting its significance in organic materials chemistry . The synthesis of this isomer via a multicomponent reaction starting from ortho-phthalaldehyde in DMSO represents a significant advancement in accessing this class of compounds more economically .

Table 4: Comparison of 11H-Benzo[a]fluoren-11-one and 11H-Benzo[b]fluoren-11-one

Property11H-Benzo[a]fluoren-11-one11H-Benzo[b]fluoren-11-oneReference
CAS Number479-79-83074-03-1
Molecular FormulaC17H10OC17H10O
Molecular Weight230.2607 g/mol230.27 g/mol
Melting Point136°C155°C
Physical AppearanceCrystalYellow crystalline powder

Structural variations among benzofluorenone isomers can significantly influence their biological activities, particularly their interactions with biological targets such as the aryl hydrocarbon receptor. Understanding these structure-activity relationships is crucial for rationalizing the distinct biological profiles of these compounds and guiding the development of derivatives with enhanced properties for specific applications.

Future Research Directions

Research on 11H-Benzo[a]fluoren-11-one continues to evolve, with several promising directions for future investigation. Understanding the structure-activity relationships, developing more efficient synthetic methodologies, and exploring novel applications represent key areas for continued research.

Structure-Activity Relationship Studies

Detailed investigations of structure-activity relationships could provide valuable insights into how structural modifications affect the properties and activities of 11H-Benzo[a]fluoren-11-one. Such studies could involve:

  • Systematic synthesis and characterization of derivatives with various substituents on the aromatic rings.

  • Evaluation of how these structural modifications influence physical properties, chemical reactivity, and biological activities.

  • Computational modeling to predict properties and activities of potential derivatives before synthesis.

Advanced Synthetic Methodologies

The development of more efficient, sustainable, and scalable synthetic methodologies represents an important direction for future research. Approaches similar to those reported for the synthesis of 11H-Benzo[b]fluoren-11-one could potentially be adapted or modified for 11H-Benzo[a]fluoren-11-one, focusing on:

  • One-pot or cascade reactions to reduce the number of synthetic steps.

  • Green chemistry approaches to minimize waste generation and reduce environmental impact.

  • Methodologies that allow for late-stage functionalization to access diverse derivatives efficiently.

Novel Applications Exploration

Exploring novel applications of 11H-Benzo[a]fluoren-11-one represents a promising direction for future research, particularly in:

  • Development of advanced fluorescent probes and sensors for specific analytes or biological targets.

  • Integration into organic electronic devices with enhanced performance characteristics.

  • Medicinal chemistry applications, focusing on optimizing anticancer activity while minimizing toxicity.

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